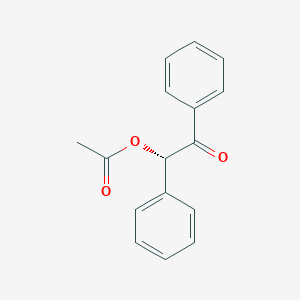

(S)-Benzoin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84275-46-7 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

[(1S)-2-oxo-1,2-diphenylethyl] acetate |

InChI |

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1 |

InChI Key |

QRWAIZJYJNLOPG-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Benzoin acetate physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of (S)-Benzoin Acetate

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this chiral molecule. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes and relationships.

Physicochemical Properties

This compound is the acetylated form of (S)-benzoin, a chiral α-hydroxyketone. Its physical properties are foundational to its handling, purification, and application in various chemical transformations. While data for the specific (S)-enantiomer is not always available, the properties of the racemic mixture provide a reliable reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | Off-white to slightly yellow crystals | [2][3] |

| Melting Point | 81.5–82.5 °C (for racemic mixture) | [2][4] |

| Boiling Point | Data not available | |

| Optical Rotation ([α]D) | Value for this compound is not readily available in cited literature. The precursor, (S)-(+)-Benzoin, has a specific rotation of +115° (c = 1.5 in acetone). | [5] |

| Solubility | Data for the parent compound, benzoin, indicates very good solubility in ethanol and chloroform, slight solubility in water and ether, and good solubility in ethyl acetate and acetone.[3][6][7] Benzoin acetate is expected to have similar solubility in organic solvents and poor solubility in water. |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following table summarizes the expected characteristic signals.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | δ ~7.2-8.1 ppm (m, 10H, Aromatic protons)δ ~5.3 ppm (s, 1H, Methine proton, -CH(OAc)-)δ ~2.1 ppm (s, 3H, Acetate methyl protons, -COCH₃)[8] |

| ¹³C NMR | δ ~190-200 ppm (Ketone C=O)δ ~170 ppm (Ester C=O)δ ~125-140 ppm (Aromatic carbons)δ ~75-80 ppm (Methine carbon, -CH(OAc)-)δ ~21 ppm (Acetate methyl carbon, -COCH₃)[8][9][10] |

| IR (Infrared) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~1740-1760 cm⁻¹ (Ester C=O stretch)~1680-1700 cm⁻¹ (Ketone C=O stretch)~1600, ~1450 cm⁻¹ (Aromatic C=C stretch)~1220-1240 cm⁻¹ (C-O stretch)[11][12] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z = 254.Major Fragments: m/z = 105 (benzoyl cation, [C₆H₅CO]⁺), m/z = 149 (loss of benzoyl radical), m/z = 43 (acetyl cation, [CH₃CO]⁺).[13][14] |

Chemical Properties and Reactivity

This compound is a versatile synthetic intermediate.[8] Its reactivity is dominated by the ketone and ester functional groups.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid. This reaction is central to enzymatic kinetic resolution procedures.

-

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, leading to hydrobenzoin derivatives.

-

Precursor in Synthesis: It serves as a key building block for more complex molecules, including heterocyclic compounds and other chiral ligands.[8]

Experimental Protocols

Synthesis of Racemic Benzoin Acetate

The most common method for synthesizing benzoin acetate is the acid-catalyzed acetylation of benzoin using acetic anhydride.[2][4][8][15][16]

Methodology:

-

Reaction Setup: In a beaker equipped with a mechanical stirrer, combine benzoin (1 mole), glacial acetic acid (e.g., 200 cc), and acetic anhydride (2.1 moles).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 20 cc) to the stirring mixture. The temperature will rise to approximately 50°C as the benzoin dissolves.[2][4]

-

Heating: Place the reaction vessel on a steam bath and heat for approximately 20 minutes.[2][4]

-

Workup: Allow the mixture to cool slightly, then slowly pour it into a large volume of vigorously stirred cold water (e.g., 2.5 L). Continue stirring for one hour to ensure complete precipitation of the product.[2][4]

-

Isolation: Filter the solid product using a Büchner funnel and wash with water.

-

Purification: Recrystallize the crude product from 95% ethyl alcohol to yield pure benzoin acetate.[2][4]

Enzymatic Kinetic Resolution for (S)-Benzoin Production

Enantiomerically pure (S)-benzoin can be obtained from racemic benzoin acetate via lipase-catalyzed kinetic resolution. This process relies on the stereoselective hydrolysis of the (R)-enantiomer, leaving the desired (S)-enantiomer of benzoin acetate, which can then be hydrolyzed to (S)-benzoin, or more commonly, the (R)-benzoin acetate is hydrolyzed to (R)-benzoin, leaving the this compound unreacted.

Generalized Protocol:

-

Substrate Preparation: Dissolve racemic benzoin acetate in a suitable organic solvent or co-solvent system (e.g., DMSO, THF).[17]

-

Enzyme Addition: Add a lipase, such as from Rhizopus oryzae or Candida antarctica (e.g., Novozym 435), to a buffered aqueous solution (e.g., phosphate buffer at pH 6-7).[8][18][19]

-

Reaction: Combine the substrate solution with the enzyme suspension and stir at a controlled temperature. The reaction progress is monitored by chiral HPLC.

-

Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

-

Separation: Separate the product (e.g., (R)-benzoin) from the unreacted substrate (this compound) using chromatographic techniques. The enriched this compound can then be hydrolyzed to yield (S)-benzoin.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

References

- 1. Ethanone, 2-(acetyloxy)-1,2-diphenyl- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 4. Production Method of Benzoin acetate - Chempedia - LookChem [lookchem.com]

- 5. (S)-(+)-BENZOIN CAS#: 5928-67-6 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. researchgate.net [researchgate.net]

- 18. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Benzoin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzoin acetate, a chiral ester, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its stereocenter makes it a crucial intermediate for the synthesis of enantiomerically pure molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining this compound, with a focus on both the preparation of the racemic precursor and its subsequent enzymatic resolution to yield the desired (S)-enantiomer. The mechanisms, detailed experimental protocols, and quantitative data are presented to facilitate its application in a research and development setting.

Synthesis of Racemic Benzoin Acetate

The most common and straightforward method for preparing racemic benzoin acetate is through the acid-catalyzed acetylation of benzoin using acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The acid catalyst, typically concentrated sulfuric acid, protonates the acetic anhydride, thereby increasing its electrophilicity. The hydroxyl group of benzoin then acts as a nucleophile, attacking the carbonyl carbon of the activated acetic anhydride. This is followed by the elimination of acetic acid to yield the final product, benzoin acetate.

Caption: Acid-catalyzed acetylation of benzoin.

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of racemic benzoin acetate.[1][2][3][4][5]

Materials:

-

Benzoin

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Ethanol (95%)

-

Water

-

Beakers, mechanical stirrer, heating mantle/steam bath, dropping funnel, Büchner funnel, filter paper

Procedure:

-

In a beaker equipped with a mechanical stirrer, combine benzoin (1 mole equivalent), glacial acetic acid, and acetic anhydride (2.1 mole equivalents).

-

Slowly add concentrated sulfuric acid (e.g., 20 cc for 1 mole of benzoin) to the stirring mixture. The temperature will likely rise to around 50°C.

-

Heat the mixture on a steam bath or with a heating mantle to approximately 60-70°C for 20-60 minutes.

-

Allow the reaction mixture to cool slightly and then slowly add it to a larger volume of vigorously stirred water.

-

Continue stirring for about an hour to ensure complete precipitation of the product.

-

Collect the crude benzoin acetate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure racemic benzoin acetate.

Yield: Yields for this reaction are typically high, often in the range of 86-98%.[3][6]

Enantioselective Synthesis of (S)-Benzoin via Enzymatic Resolution

The most effective method for producing enantiomerically pure (S)-benzoin, which can then be acylated to this compound if desired, is through the enzymatic kinetic resolution of racemic benzoin acetate. This process often utilizes lipases, with Rhizopus oryzae being a commonly cited source. The process involves a combination of kinetic resolution and in-situ deracemization, leading to high conversion and enantiomeric excess.

Mechanism and Pathway

The enzymatic process involves two key steps:

-

Lipase-Catalyzed Kinetic Resolution: The lipase selectively hydrolyzes one enantiomer of the racemic benzoin acetate. In the case of many lipases, the (R)-enantiomer is preferentially hydrolyzed to (R)-benzoin, leaving behind the desired this compound.

-

Deracemization: The crude enzyme preparation from sources like Rhizopus oryzae often contains other enzymes, such as racemases. These enzymes can convert the unwanted (R)-benzoin back into a racemic mixture of (R)- and (S)-benzoin. This racemic benzoin can then be acylated back to racemic benzoin acetate in the reaction mixture or the (S)-benzoin can be directly obtained. This deracemization step is crucial for achieving a theoretical yield greater than 50% for the desired (S)-enantiomer.

Caption: Enzymatic kinetic resolution and deracemization.

Quantitative Data

The efficiency of the enzymatic resolution is highly dependent on the reaction conditions. The following table summarizes key quantitative data from studies using Rhizopus oryzae.

| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee) of (S)-Benzoin (%) | Reference(s) |

| pH | 6 | ~100 | 96 | [7] |

| 7 | High | Lower than pH 6 | [8] | |

| Pre-treatment | 20 kHz Ultrasound | ~100 | 96 | [7] |

| Mechanical Homogenization | High | Slightly lower than ultrasound | [8] | |

| Temperature | 30°C | High | Not specified | [9] |

Note: The conversion and enantiomeric excess can be influenced by factors such as enzyme concentration, substrate concentration, and reaction time.

Experimental Protocol

The following is a general protocol for the enzymatic resolution of racemic benzoin acetate using Rhizopus oryzae.[9]

Materials:

-

Racemic Benzoin Acetate

-

Rhizopus oryzae cells

-

Growth medium (e.g., glucose, yeast extract, peptone)

-

Buffer solution (e.g., phosphate buffer, pH 6.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Dimethyl sulfoxide (DMSO)

-

Orbital shaker, centrifuge/filtration setup, HPLC with a chiral column

Procedure:

-

Cultivation of Microorganism: Cultivate Rhizopus oryzae in a suitable growth medium.

-

Cell Preparation: Harvest the cells and, if necessary, pretreat them to release the enzymes. This can be done by methods such as ultrasonication or mechanical homogenization.

-

Enzymatic Reaction:

-

Suspend the prepared cells in a buffer solution (e.g., pH 6.0).

-

Dissolve the racemic benzoin acetate in a minimal amount of a co-solvent like DMSO.

-

Add the substrate solution to the cell suspension.

-

Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30°C).

-

-

Work-up and Analysis:

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC.

-

Once the desired conversion and enantiomeric excess are reached, stop the reaction.

-

Separate the biomass by filtration or centrifugation.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the product.

-

The resulting product will be a mixture of (S)-benzoin and unreacted this compound, which can be separated by chromatography if necessary. Alternatively, the mixture can be hydrolyzed to obtain pure (S)-benzoin.

-

Direct Asymmetric Synthesis of this compound

While the enzymatic resolution of a racemic mixture is a well-established and effective method, direct asymmetric synthesis of this compound from benzoin is an area of ongoing research. One promising approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts for the asymmetric acylation of alcohols.

Proposed Pathway

In this proposed pathway, a chiral NHC would react with an acylating agent (e.g., acetic anhydride) to form a chiral acyl-azolium intermediate. This intermediate would then enantioselectively acylate the hydroxyl group of benzoin to produce this compound.

Caption: Proposed NHC-catalyzed asymmetric acylation.

While the general principle of NHC-catalyzed asymmetric acylation is established, specific, high-yielding protocols for the direct synthesis of this compound are not yet widely documented in the literature. This remains an active area of research with the potential to provide a more direct and atom-economical route to the desired enantiomer.

Conclusion

This technical guide has detailed the primary and most reliable methods for the synthesis of this compound. The preparation of the racemic precursor via acid-catalyzed acetylation of benzoin is a robust and high-yielding process. For the production of the enantiomerically pure (S)-form, enzymatic kinetic resolution of racemic benzoin acetate using whole-cell biocatalysts such as Rhizopus oryzae is a highly effective and well-documented strategy, capable of providing high conversion and excellent enantioselectivity. Future developments in the field may lead to efficient and direct asymmetric synthesis routes, potentially simplifying the production of this important chiral building block.

References

- 1. [PDF] Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. omicsonline.org [omicsonline.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

(S)-Benzoin acetate CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzoin acetate, a chiral ester, is a valuable intermediate in organic synthesis, particularly for the preparation of enantiomerically pure compounds. Its significance in medicinal chemistry and drug development stems from the potential biological activities of its derivatives and its utility as a building block for complex molecular architectures. This technical guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, chiral resolution, and known biological activities.

Core Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 84275-46-7 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| IUPAC Name | [(1S)-2-oxo-1,2-diphenylethyl] acetate | [1] |

| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | [1] |

| Isomeric SMILES | CC(=O)O--INVALID-LINK--C(=O)C2=CC=CC=C2 | [1] |

| Melting Point | 83 °C | [3] |

Synthesis and Chiral Resolution

The synthesis of racemic benzoin acetate and the subsequent resolution to obtain the (S)-enantiomer are critical processes for its application in chiral synthesis.

Synthesis of Racemic Benzoin Acetate

A common and efficient method for the synthesis of benzoin acetate is the acetylation of benzoin using acetic anhydride with an acid catalyst.[4]

Experimental Protocol: Acid-Catalyzed Acetylation of Benzoin [5][6]

-

Reaction Setup: To a mixture of 212 g (1 mole) of benzoin, 200 mL of glacial acetic acid, and 200 mL (2.1 moles) of acetic anhydride in a 1-L beaker equipped with a mechanical stirrer, slowly add 20 mL of concentrated sulfuric acid with stirring. The temperature of the mixture will rise to approximately 50°C.

-

Heating: Place the beaker on a steam bath for 20 minutes.

-

Precipitation: Allow the mixture to cool slightly, then slowly add it to 2.5 L of vigorously stirred water in a 4-L crock over 30 minutes. Continue stirring for one hour to ensure complete precipitation of the product.

-

Isolation: Filter the crude product by suction using a Büchner funnel.

-

Recrystallization: Transfer the crystals to a 1-L beaker and warm to about 60°C with 400 mL of 95% ethyl alcohol. Cool the clear solution to 5°C with stirring and filter by suction. The resulting air-dried benzoin acetate has a melting point of 80–82°C.

The reaction mechanism involves the protonation of acetic anhydride by the acid catalyst, followed by nucleophilic attack of the hydroxyl group of benzoin.[4]

Synthesis of Benzoin Acetate Workflow

Enzymatic Kinetic Resolution of (±)-Benzoin Acetate

The production of enantiomerically pure (S)-benzoin from racemic benzoin acetate is effectively achieved through enzymatic kinetic resolution. This method utilizes lipases to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.[4][7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [7][8]

A notable example involves the use of Rhizopus oryzae cells for the deracemization of racemic benzoin acetate.

-

Biocatalyst Preparation: Rhizopus oryzae cells are cultured and pretreated, for instance, with ultrasound irradiation (e.g., 20 kHz), to enhance enzyme activity.[4]

-

Reaction Conditions: The kinetic resolution is carried out by incubating the racemic benzoin acetate with the pretreated Rhizopus oryzae cells in a suitable buffer (e.g., pH 6).

-

Product Isolation and Analysis: After the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The enantiomeric excess (ee) of the resulting (S)-benzoin is determined by chiral High-Performance Liquid Chromatography (HPLC).

This chemoenzymatic approach, combining lipase-catalyzed hydrolysis and in-situ racemization of the undesired enantiomer, can lead to high conversion and enantiomeric excess.[9]

Enzymatic Kinetic Resolution Workflow

Quantitative Data for Enzymatic Resolution

The efficiency of the enzymatic resolution can be significantly influenced by the reaction conditions.

| Biocatalyst | Pretreatment | Conversion (%) | Enantiomeric Excess (ee) of (S)-Benzoin (%) | Reference |

| Rhizopus oryzae (CBS111718) | 20 kHz Ultrasound | ~100 | 96 | [4][7] |

| Rhizopus oryzae (CBS111718) | 30 kHz Ultrasound | ~100 | 89 | [4] |

| Rhizopus oryzae (CBS111718) | Mechanical Homogenization | ~100 | Lower than ultrasound | [4] |

Biological Activities and Potential Applications

This compound and its parent compound, benzoin, have been investigated for a range of biological activities, suggesting their potential in drug development.

Antimicrobial Properties

Studies have indicated that benzoin derivatives possess antimicrobial activity against various bacteria and fungi.[1] The mechanism of action is thought to involve the disruption of microbial cell membranes.[4] While specific MIC values for this compound are not widely reported, the general class of compounds shows promise for further investigation as antimicrobial agents.

Antioxidant Activity

Benzoin acetate has demonstrated potential as an antioxidant.[1] The proposed mechanism involves the donation of a hydrogen atom to scavenge free radicals, which can help mitigate oxidative stress in biological systems.[4] This free-radical scavenging activity makes it a candidate for research into diseases associated with oxidative damage.

Conclusion

This compound is a chiral molecule of significant interest to the scientific and drug development communities. Its well-established synthesis and efficient enzymatic resolution provide access to enantiomerically pure forms, which are crucial for the development of chiral drugs. While research into its specific biological activities and mechanisms of action is ongoing, its demonstrated antimicrobial and antioxidant potential, coupled with its utility as a synthetic intermediate, underscores its importance in the field of medicinal chemistry. Further investigations are warranted to fully elucidate its therapeutic potential and explore its role in novel drug design and development.

References

- 1. Buy this compound | 84275-46-7 [smolecule.com]

- 2. (+)-Benzoin acetate|lookchem [lookchem.com]

- 3. benzoin acetate [stenutz.eu]

- 4. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Enantioselective production of benzoin from benzoin acetate via kinetic resolution and deracemization using Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chiral Properties and Stereochemistry of (S)-Benzoin Acetate

Introduction

Benzoin acetate is an α-hydroxy ketone derivative that serves as a valuable synthetic intermediate in organic chemistry.[1] The molecule possesses a single stereocenter at the carbon bearing the hydroxyl/acetoxy group, meaning it exists as a pair of enantiomers: (R)-Benzoin acetate and this compound. The study of these chiral properties is paramount, as the stereochemistry of a molecule dictates its interaction with other chiral entities, a fundamental concept in pharmacology and drug development. Enantiomerically pure forms of benzoin and its derivatives are significant targets for applications in pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis, stereochemical properties, and critical reactions of this compound, with a focus on enzymatic methods for its enantioselective production.

Chiral Properties and Stereochemistry

Chirality in benzoin acetate arises from the tetrahedral carbon atom bonded to a hydroxyl group, a benzoyl group, a phenyl group, and a hydrogen atom. In its acetylated form, the hydroxyl group is converted to an acetoxy group. The spatial arrangement of these four different substituents results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Stereoselectivity in Reactions

The stereochemistry of this compound significantly influences the outcome of its chemical transformations, particularly nucleophilic additions to its ketone carbonyl group. The Felkin-Anh model is used to predict the stereochemical outcome of such reactions.[1] This model considers the steric hindrance of the substituents on the alpha-carbon to the carbonyl. For this compound, these substituents are the hydrogen atom (small), the phenyl group (medium), and the acetoxy-substituted phenylmethyl group (large).[1] The model predicts that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest group, leading to a specific diastereomer.[5] Studies on the NaBH₄ reduction of racemic benzoin acetate show a decreasing trend in diastereoselectivity compared to the reduction of benzoin itself, a phenomenon that can be analyzed and confirmed using NMR spectroscopy.[1][5]

Synthesis and Enantioselective Production

The preparation of enantiomerically enriched (S)-Benzoin is typically achieved through the resolution of racemic benzoin acetate, which is first synthesized from benzoin.

Synthesis of Racemic Benzoin Acetate

Racemic benzoin acetate is commonly synthesized via the acetylation of benzoin using acetic anhydride.[1] This esterification can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate).[1] The reaction is a classic example of nucleophilic acyl substitution.[1]

// Nodes Benzoin [label="rac-Benzoin"]; Reagents [label=< Acetic Anhydride H₂SO₄ (catalyst)

>]; Reaction [label="Acetylation", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Product [label="rac-Benzoin Acetate"];// Edges Benzoin -> Reaction; Reagents -> Reaction; Reaction -> Product [label="High Yield\n(86-90%)"]; }

Caption: Synthesis of racemic Benzoin Acetate.

Enantioselective Production of (S)-Benzoin

The most effective method for producing enantiopure (S)-Benzoin is through the enzymatic resolution of racemic benzoin acetate. This process often involves a combination of lipase-catalyzed kinetic resolution and deracemization.[1] Microorganisms such as Rhizopus oryzae are particularly effective as they contain lipases, alcohol dehydrogenases (ADH), and racemase enzymes.[6][7]

In this biocatalytic process, the lipase selectively hydrolyzes one enantiomer of benzoin acetate (the R-enantiomer) to the corresponding alcohol ((R)-Benzoin) at a much faster rate than the other. Simultaneously, a racemase enzyme in the microorganism converts the remaining (R)-Benzoin into (S)-Benzoin. This dynamic kinetic resolution allows for a theoretical yield of 100% for the desired (S)-enantiomer.[6][8] Studies have demonstrated that this method can achieve nearly 100% conversion of racemic benzoin acetate to (S)-Benzoin with an enantiomeric excess (ee) of up to 96%.[6][7]

Caption: Enzymatic production of (S)-Benzoin.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of benzoin acetate and its enantiomers.

Table 1: Synthesis of Racemic and Enantiopure Benzoin Derivatives

| Reaction | Catalyst/Enzyme | Conditions | Yield / Conversion | Enantiomeric Excess (ee) | Reference(s) |

| Acetylation of Benzoin | Sulfuric Acid | Acetic Anhydride, 50-60°C | 86-90% Yield | Not Applicable (Racemic) | [9] |

| Acetylation of Benzoin | Potassium Carbonate | Acetic Anhydride, 70°C, 60 min | 98.1% Yield | Not Applicable (Racemic) | [1] |

| Hydrolysis of rac-Benzoin Acetate | Rhizopus oryzae (lipase) | pH 6, 30°C, 20 kHz ultrasound | ~100% Conversion | 96% (S-Benzoin) | [6][7][8] |

| Hydrolysis of rac-Benzoin Acetate | Novozym 435 (lipase) | - | - | ~53% | [1][6] |

Table 2: Physicochemical Properties of Benzoin Enantiomers

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α] | Reference(s) |

| (S)-(+)-Benzoin | C₁₄H₁₂O₂ | 212.24 | 135-137 | +115° (c=1.5, acetone, 19°C) | [2] |

| rac-Benzoin Acetate | C₁₆H₁₄O₃ | 254.28 | 81.5-82.5 | 0° | [9][10] |

Experimental Protocols

Synthesis of Racemic Benzoin Acetate

This protocol is adapted from Organic Syntheses.[9][11]

-

Reaction Setup : In a 1-L beaker equipped with a mechanical stirrer, combine 212 g (1 mole) of benzoin, 200 mL of glacial acetic acid, and 200 mL (2.1 moles) of acetic anhydride.

-

Catalyst Addition : Slowly add 20 mL of concentrated sulfuric acid to the stirred mixture over 5 minutes. The temperature will rise to approximately 50°C as the benzoin dissolves.

-

Heating : Place the beaker on a steam bath and heat for 20 minutes.

-

Precipitation : Allow the mixture to cool slightly, then add it slowly from a dropping funnel to 2.5 L of vigorously stirred water over 30 minutes. Continue stirring for one hour to precipitate the product.

-

Isolation : Filter the crude product using a Büchner funnel and suction. Press the crystals as dry as possible.

-

Recrystallization : Transfer the crystals to a 1-L beaker and warm to about 60°C with 400 mL of 95% ethyl alcohol until a clear solution is formed.

-

Final Product : Cool the solution to 5°C with stirring to induce crystallization. Filter the purified benzoin acetate crystals by suction and air-dry. The expected yield is 220–230 g (86-90%).[9]

Enzymatic Production of (S)-Benzoin via Dynamic Kinetic Resolution

This protocol is based on the work of Demir et al. using Rhizopus oryzae.[6][7]

-

Microorganism Growth : Cultivate Rhizopus oryzae (e.g., CBS 111718) on a solid medium containing (w/v) 2.0% glucose, 2.0% yeast extract, 0.1% peptone, and 2.0% agar.

-

Substrate Preparation : Dissolve 510 mg of racemic benzoin acetate in 3 mL of DMSO.

-

Biotransformation : Add the substrate solution to the fungal culture medium. For enhanced reaction rates, the culture can be pretreated with ultrasound (e.g., 20 kHz).[6] Carry out the reaction at 30°C and 175 rpm on an orbital shaker.

-

Workup : After the reaction is complete (monitored by HPLC), filter off the fungal biomass.

-

Extraction : Extract the filtrate three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Analysis : Evaporate the organic solvent under vacuum. Dissolve the resulting product in a suitable solvent (e.g., chloroform). Analyze the conversion and enantiomeric excess by HPLC using a chiral column (e.g., Chiralcel-OB) with a mobile phase of hexane/2-propanol (95/5).[6][7] The enantiomeric excess (ee) is calculated using the concentrations of the (S) and (R) enantiomers: ee = [ (Cₛ - Cᵣ) / (Cₛ + Cᵣ) ] * 100.[7]

Conclusion

The stereochemistry of this compound and its precursor, (S)-Benzoin, is a critical aspect of its application in asymmetric synthesis and pharmaceutical development. While racemic benzoin acetate is readily synthesized through standard esterification procedures, the production of the enantiomerically pure (S)-form relies on advanced biocatalytic methods. The use of microorganisms like Rhizopus oryzae for dynamic kinetic resolution provides a highly efficient and selective pathway to (S)-Benzoin with excellent conversion and enantiomeric excess. Understanding the stereochemical principles that govern its synthesis and reactivity is essential for researchers and scientists aiming to leverage this chiral building block in the development of complex, stereochemically defined molecules.

References

- 1. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]

- 2. (S)-(+)-BENZOIN CAS#: 5928-67-6 [m.chemicalbook.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis routes of Benzoin acetate [benchchem.com]

- 11. Production Method of Benzoin acetate - Chempedia - LookChem [lookchem.com]

Spectroscopic Analysis of (S)-Benzoin Acetate: A Technical Guide

Introduction

(S)-Benzoin acetate is a chiral ester of significant interest in synthetic organic chemistry, often utilized as a protecting group or as a key intermediate in the synthesis of more complex molecules.[1] Its structural elucidation and purity assessment are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the expected spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its comprehensive spectroscopic analysis. While the data presented is for benzoin acetate, it is directly applicable to the (S)-enantiomer as standard NMR, IR, and MS techniques do not differentiate between enantiomers.

Data Presentation

The following tables summarize the key spectroscopic data for benzoin acetate.

Table 1: ¹H NMR Spectroscopic Data for Benzoin Acetate

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Acetate (CH₃) | ~2.2 | Singlet | N/A |

| Methine (CH) | ~6.9 | Singlet | N/A |

| Aromatic Protons | ~7.2 - 8.1 | Multiplet | N/A |

Table 2: ¹³C NMR Spectroscopic Data for Benzoin Acetate

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Acetate (CH₃) | ~21 |

| Methine (CH) | ~78 |

| Aromatic Carbons | ~127 - 135 |

| Ester Carbonyl (C=O) | ~170 |

| Ketone Carbonyl (C=O) | ~195 |

Table 3: IR Spectroscopic Data for Benzoin Acetate

| Wavenumber [cm⁻¹] | Vibrational Mode | Intensity |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~2950 | C-H stretch (aliphatic) | Weak |

| ~1725 | C=O stretch (ester) | Strong |

| ~1685 | C=O stretch (ketone) | Strong |

| ~1600, ~1450 | C=C stretch (aromatic) | Medium |

| ~1220 | C-O stretch (ester) | Strong |

Table 4: Mass Spectrometry Data for Benzoin Acetate

| m/z | Proposed Fragment | Significance |

| 254 | [C₁₆H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 211 | [M - CH₃CO]⁺ | Loss of acetyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Identify the base peak (the most intense peak).

-

Analyze the fragmentation pattern by identifying the mass differences between major peaks and proposing the structures of the corresponding fragment ions.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of (S)-Benzoin Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility data for the pure (S)-enantiomer of Benzoin Acetate is not extensively available in published literature. This guide provides comprehensive solubility data for the parent compound, Benzoin, which serves as a robust proxy for the solubility behavior of its acetate derivative in various achiral organic solvents. The fundamental principles and experimental methodologies described are directly applicable.

Executive Summary

Solubility is a critical physicochemical property that governs the efficacy, formulation, and processing of active pharmaceutical ingredients and chemical intermediates. This document provides a detailed overview of the solubility of Benzoin, the precursor to Benzoin Acetate, in a range of common organic solvents. It includes quantitative data, discusses the impact of solvent choice and temperature, and outlines detailed experimental protocols for solubility determination. This guide is intended to support researchers in solvent screening, process development, and formulation design.

Quantitative Solubility Data

The solubility of a compound is highly dependent on the solvent and temperature. For Benzoin, extensive studies have been conducted to quantify its solubility, typically expressed as a mole fraction (x₁), at various temperatures. As a general trend, the solubility of Benzoin increases with rising temperature across all tested solvents.[1]

The order of solubility for Benzoin in the studied monosolvents is generally as follows: Ethyl Acetate > Acetone > Butyl Acetate > Acetonitrile ≈ Toluene > Methanol > Ethanol > n-Propanol > n-Butanol > Isobutyl Alcohol > Isopropyl Alcohol > Cyclohexane[2][3]

The table below summarizes the mole fraction solubility of Benzoin in several key organic solvents at different temperatures, compiled from peer-reviewed literature.

Table 1: Mole Fraction Solubility (x₁) of Benzoin in Various Organic Solvents at Temperatures (T) from 273.15 K to 313.15 K [2][3]

| T (K) | Ethyl Acetate | Acetone | Toluene | Methanol | Ethanol | n-Propanol |

| 273.15 | 0.2036 | 0.1773 | 0.0821 | 0.0437 | 0.0309 | 0.0215 |

| 278.15 | 0.2311 | 0.2008 | 0.0963 | 0.0519 | 0.0369 | 0.0259 |

| 283.15 | 0.2613 | 0.2267 | 0.1126 | 0.0616 | 0.0441 | 0.0311 |

| 288.15 | 0.2945 | 0.2553 | 0.1311 | 0.0728 | 0.0526 | 0.0373 |

| 293.15 | 0.3311 | 0.2869 | 0.1522 | 0.0858 | 0.0626 | 0.0446 |

| 298.15 | 0.3714 | 0.3218 | 0.1761 | 0.1009 | 0.0744 | 0.0532 |

| 303.15 | 0.4158 | 0.3603 | 0.2031 | 0.1182 | 0.0883 | 0.0634 |

| 308.15 | 0.4647 | 0.4027 | 0.2336 | 0.1381 | 0.1044 | 0.0754 |

| 313.15 | 0.5185 | 0.4494 | 0.2679 | 0.1610 | 0.1233 | 0.0895 |

Data sourced from Zhu, Y., et al. (2018). Journal of Chemical & Engineering Data.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following protocols describe two common and reliable methods: the static gravimetric method and the UV-Vis spectroscopic method.

This is a widely used and robust method for determining the equilibrium solubility of a solid compound in a solvent.[2][3] It involves measuring the mass of dissolved solute in a saturated solution at a constant temperature.[4][5]

Apparatus:

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials or evaporating dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation: Add a known mass of the solvent to the jacketed glass vessel.

-

Saturation: Add an excess amount of the solute ((S)-Benzoin Acetate) to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Vigorously stir the mixture at a constant, controlled temperature for a sufficient duration (typically 12-24 hours) to ensure that equilibrium is reached.

-

Settling: Stop the agitation and allow the undissolved solid to settle for at least 2 hours, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known mass or volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a micropore filter. The filter removes any suspended solid particles.

-

Analysis: Transfer the filtered sample into a pre-weighed (tared) vial. Weigh the vial with the solution to determine the total mass of the sample.

-

Drying: Place the vial in a drying oven at a suitable temperature to evaporate the solvent completely. Dry the sample to a constant mass.

-

Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solute and the mass of the solvent can be determined by subtraction. The solubility can then be expressed in various units, such as g/100g solvent or mole fraction.

This method is useful for compounds with a strong chromophore and can be faster than the gravimetric method.[1][6] It relies on the Beer-Lambert law, which relates absorbance to concentration.[7]

Apparatus:

-

UV-Vis Spectrophotometer

-

Temperature-controlled shaker bath

-

Volumetric flasks and pipettes

-

Syringes with micropore filters

Procedure:

-

Wavelength Determination (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).[8]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[9]

-

Equilibration: Prepare saturated solutions by adding excess solute to the solvent in sealed flasks and equilibrating them in a temperature-controlled shaker bath, as described in the gravimetric method.

-

Sampling and Dilution: Once equilibrium is reached, withdraw a sample of the clear supernatant using a filtered syringe. Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Static Equilibrium Gravimetric Method for solubility determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility Modeling and Mixing Properties for Benzoin in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rjptonline.org [rjptonline.org]

- 9. impactfactor.org [impactfactor.org]

Technical Guide: Stability and Recommended Storage of (S)-Benzoin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability profile of (S)-Benzoin acetate, a key chiral intermediate in pharmaceutical synthesis. Understanding its stability under various conditions is critical for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| Melting Point | 81-82 °C | [1] |

| Appearance | Off-white solid | N/A |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | [2] |

Stability Profile and Degradation Pathways

This compound is generally stable under standard ambient conditions. However, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

The ester linkage in this compound is prone to hydrolysis, particularly under alkaline conditions, yielding (S)-Benzoin and acetic acid. It exhibits greater stability in acidic environments.[2]

Table 1: Representative Hydrolytic Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradant |

| 0.1 M HCl | 60 | 24 | < 2% | (S)-Benzoin |

| Purified Water | 60 | 24 | ~5% | (S)-Benzoin |

| 0.1 M NaOH | 25 | 4 | > 90% | (S)-Benzoin |

Note: The data presented in this table is representative and compiled from general knowledge of ester hydrolysis and related benzoin compounds. Actual degradation rates should be confirmed experimentally.

Oxidative Stability

Oxidative conditions can lead to the degradation of this compound. The primary oxidation product is typically benzil, formed through the oxidation of the α-hydroxyketone moiety of the hydrolysis product, benzoin.

Table 2: Representative Oxidative Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradant(s) |

| 3% H₂O₂ | 25 | 24 | ~15% | Benzil, (S)-Benzoin |

| 10% H₂O₂ | 40 | 8 | ~40% | Benzil, (S)-Benzoin, Benzoic Acid |

Note: The data in this table is illustrative. The extent of degradation and the nature of degradants should be determined through formal forced degradation studies.

Thermal Stability

This compound can undergo thermal decomposition at elevated temperatures. Decomposition is reported to occur above 150°C.[2]

Table 3: Representative Thermal Degradation of this compound (Solid State)

| Condition | Time (hours) | Degradation (%) | Potential Degradants |

| 80°C | 72 | < 1% | Not significant |

| 150°C | 24 | Significant | Benzil, Benzaldehyde, Benzoic Acid |

Note: This data is based on general thermal stability principles for similar organic compounds and should be verified experimentally.

Photostability

While specific photostability data for this compound is not extensively available in the public domain, benzoin derivatives are known to be photochemically active.[3] Exposure to UV light may lead to α-cleavage, resulting in the formation of free radical intermediates.[3]

Table 4: Representative Photolytic Degradation of this compound

| Condition (ICH Q1B) | Duration | Degradation (%) | Potential Degradants |

| 1.2 million lux hours (visible) | As per guideline | To be determined | Radical species, subsequent reaction products |

| 200 watt hours/square meter (UV-A) | As per guideline | To be determined | Radical species, subsequent reaction products |

Note: Experimental validation is required to determine the actual photostability and degradation products.

Recommended Storage Conditions

Based on the available stability data, the following storage conditions are recommended for this compound to ensure its long-term integrity:

-

Temperature: Store at controlled room temperature (20-25°C). Avoid exposure to high temperatures.

-

Humidity: Store in a dry place. The use of desiccants is advisable for long-term storage.

-

Light: Protect from light. Store in amber or opaque containers.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store solid this compound at 80°C for 72 hours and at 150°C for 24 hours.

-

Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. medcraveonline.com [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Acyloins: A Technical Guide to the Historical Discovery and Development of Benzoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoin condensation, a cornerstone of organic synthesis, represents one of the earliest examples of a carbon-carbon bond-forming reaction under catalytic conditions. This technical guide provides an in-depth exploration of the historical discovery of benzoin and the subsequent development of its derivatives, many of which have found significant applications in medicine and materials science. We will delve into the key scientific milestones, present detailed experimental protocols for seminal reactions, and visualize the underlying chemical and biological pathways.

The Dawn of Benzoin: Discovery and Early Mechanistic Insights

The story of benzoin begins in the early 19th century with the investigation of "bitter almond oil," which is primarily benzaldehyde.

The Landmark Discovery by Liebig and Wöhler

In 1832, Justus von Liebig and Friedrich Wöhler reported the formation of a new compound, which they named benzoin, from the treatment of benzaldehyde with potassium cyanide. This serendipitous discovery marked the first documented instance of the benzoin condensation.

Zinin's Catalytic Breakthrough

A few years later, in the late 1830s, Nikolay Zinin, a student of Liebig, further investigated the reaction and established the catalytic role of the cyanide ion. This was a significant advancement, as it demonstrated that a stoichiometric amount of the cyanide reagent was not required, paving the way for more efficient synthetic procedures.

Lapworth's Mechanistic Proposal

It was not until 1903 that Arthur Lapworth proposed the first plausible mechanism for the cyanide-catalyzed benzoin condensation. His proposal, which remains largely accepted today, involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of one benzaldehyde molecule, followed by a proton transfer to create a nucleophilic intermediate that then attacks a second benzaldehyde molecule.

The Evolution of Benzoin Synthesis: From Cyanide to Carbenes

While the cyanide-catalyzed method was revolutionary, the toxicity of cyanide spurred the search for alternative catalysts.

The Rise of N-Heterocyclic Carbenes (NHCs)

A major breakthrough came with the discovery of N-heterocyclic carbenes (NHCs) as competent catalysts for the benzoin condensation. In 1958, Ronald Breslow proposed a mechanism for the thiamine (Vitamin B1)-catalyzed benzoin condensation, postulating the in-situ formation of a thiazolium ylide (an NHC). This discovery not only provided a safer alternative to cyanide but also opened the door to the vast field of NHC organocatalysis.

Asymmetric Benzoin Condensation: The Quest for Chirality

The synthesis of enantiomerically pure benzoins became a major focus with the increasing demand for chiral building blocks in drug synthesis.

-

1966: The first attempt at an asymmetric benzoin condensation was reported by Sheehan and Hunnemann using a chiral thiazolium salt, albeit with low enantiomeric excess.

-

Late 20th and Early 21st Century: The development of chiral triazolium salts by research groups such as those led by Enders led to significant improvements in enantioselectivity, making the asymmetric benzoin condensation a viable synthetic tool.

From Benchtop Curiosity to Blockbuster Drugs: Medicinal Applications of Benzoin Derivatives

The rigid, three-dimensional structure of benzoin and its derivatives has made them attractive scaffolds for the development of therapeutic agents.

Phenytoin: An Anticonvulsant Stalwart

One of the most significant medicinal applications of benzoin chemistry is the synthesis of phenytoin, a widely used anticonvulsant drug. The synthesis proceeds via the oxidation of benzoin to benzil, followed by condensation with urea.

Mechanism of Action: Phenytoin exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, it reduces the ability of neurons to fire at high frequencies, thus preventing the spread of seizure activity.

Oxaprozin and Ditazole: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Oxaprozin and ditazole are other examples of medicinally important compounds that, while not directly synthesized from benzoin in their commercial production, belong to the broader family of diaryl-substituted heterocyclic compounds whose conceptual origins can be traced back to the chemistry of benzoin and its derivatives. Both are classified as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Like other NSAIDs, oxaprozin and ditazole inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin production, these drugs alleviate the symptoms of inflammatory conditions such as arthritis.

Data Presentation

Table 1: Key Historical Milestones in the Discovery and Development of Benzoin and its Derivatives

| Year | Discovery/Development | Key Scientist(s) | Significance |

| 1832 | First report of benzoin formation from benzaldehyde. | Justus von Liebig & Friedrich Wöhler | The discovery of the benzoin condensation. |

| Late 1830s | Elucidation of the catalytic role of cyanide. | Nikolay Zinin | Established the reaction as a catalytic process. |

| 1903 | Proposal of the reaction mechanism. | Arthur Lapworth | Provided the first mechanistic understanding of the reaction. |

| 1958 | Proposal of the NHC-catalyzed mechanism (thiamine). | Ronald Breslow | Introduced N-heterocyclic carbenes as catalysts. |

| 1966 | First reported asymmetric benzoin condensation. | J.C. Sheehan & D.J. Hunnemann | Pioneered the synthesis of chiral benzoins. |

Experimental Protocols

Synthesis of Benzoin (Cyanide-Catalyzed)

Materials:

-

Benzaldehyde (10.0 g, 94.2 mmol)

-

Ethanol (95%, 30 mL)

-

Sodium cyanide (1.0 g, 20.4 mmol) in 10 mL of water

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzaldehyde in 95% ethanol.

-

Add the aqueous solution of sodium cyanide to the flask.

-

Reflux the mixture for 30 minutes.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crude benzoin by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure benzoin.

Oxidation of Benzoin to Benzil

Materials:

-

Benzoin (5.0 g, 23.6 mmol)

-

Concentrated Nitric Acid (25 mL)

Procedure:

-

In a 100 mL flask, add benzoin and concentrated nitric acid.

-

Heat the mixture gently in a fume hood until the evolution of nitrogen oxides ceases (approximately 1-2 hours).

-

Pour the hot reaction mixture into a beaker of ice-cold water.

-

Stir the mixture until the yellow solid (benzil) precipitates completely.

-

Collect the product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude benzil from ethanol.

Synthesis of Phenytoin from Benzil

Materials:

-

Benzil (2.1 g, 10 mmol)

-

Urea (0.6 g, 10 mmol)

-

Sodium hydroxide (0.8 g, 20 mmol)

-

Ethanol (30 mL)

Procedure:

-

In a round-bottom flask, dissolve benzil and urea in ethanol.

-

Add a solution of sodium hydroxide in a small amount of water to the flask.

-

Reflux the mixture for 2 hours.

-

After cooling, pour the reaction mixture into water.

-

Acidify the solution with hydrochloric acid to precipitate the phenytoin.

-

Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

Mandatory Visualizations

Caption: Mechanism of the cyanide-catalyzed benzoin condensation.

Caption: Synthetic pathway to Phenytoin from Benzaldehyde.

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Organic Synthesis of (S)-Benzoin Acetate

This compound is a valuable chiral building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and fine chemicals.[1] Its stereocenter makes the enantioselective synthesis of this compound a critical area of research. This guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, with a focus on detailed experimental protocols, quantitative data, and reaction pathways.

Synthesis of Racemic Benzoin Acetate

The most common precursor for the enantioselective synthesis of (S)-benzoin, and subsequently this compound, is the racemic mixture of benzoin acetate. This is typically prepared by the acetylation of benzoin.

The acetylation of benzoin is a well-established esterification reaction where the hydroxyl group of benzoin attacks an acetylating agent, most commonly acetic anhydride.[1] This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Acetylation

Strong acids like concentrated sulfuric acid are frequently used to catalyze the acetylation of benzoin.[1] The acid protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of benzoin.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then eliminates a molecule of acetic acid to yield benzoin acetate.[1][2]

Base-Catalyzed Acetylation

A greener alternative to strong acid catalysis is the use of a base catalyst such as anhydrous potassium carbonate.[1] This method avoids the use of corrosive mineral acids and can achieve high yields.[1]

Table 1: Comparison of Methods for Racemic Benzoin Acetate Synthesis

| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | Benzoin, Acetic Anhydride | Glacial Acetic Acid | ~50 (initial), then steam bath | 0.33 | 86-90 | --INVALID-LINK--[3] |

| H₂SO₄ | Benzoin, Acetic Anhydride | None | 25 | 15 | Not specified | --INVALID-LINK--[4] |

| K₂CO₃ | Benzoin, Acetic Anhydride | Not specified | 70 | 1 | 98.1 | --INVALID-LINK--[1] |

Experimental Protocols for Racemic Benzoin Acetate Synthesis

Protocol 1: Acid-Catalyzed Acetylation (High Yield) [3][5]

-

To a 1-L beaker equipped with a mechanical stirrer, add 212 g (1 mole) of benzoin, 200 cc of glacial acetic acid, and 200 cc (2.1 moles) of acetic anhydride.

-

Slowly add 20 cc of concentrated sulfuric acid with stirring over 5 minutes. The temperature will rise to about 50°C as the benzoin dissolves.

-

Place the beaker on a steam bath for 20 minutes.

-

Allow the mixture to cool slightly, then add it slowly to 2.5 L of vigorously stirred water over 30 minutes.

-

Continue stirring for one hour to precipitate the product.

-

Filter the crude product by suction and wash with water.

-

Recrystallize the product from 95% ethyl alcohol. The expected yield is 220-230 g (86-90%) with a melting point of 81.5–82.5°C.

Protocol 2: Base-Catalyzed Acetylation [1]

Detailed protocol for this specific method is not fully available in the provided search results, but a general procedure would involve:

-

Dissolve benzoin in a suitable solvent like acetone or ethyl acetate.

-

Add anhydrous potassium carbonate and acetic anhydride. The molar ratio of K₂CO₃:benzoin:acetic anhydride of 1:2:10 has been reported to be effective.

-

Heat the mixture at 70°C for 60 minutes.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude product, which can then be purified by recrystallization.

Enantioselective Synthesis of (S)-Benzoin from rac-Benzoin Acetate

The most effective route to enantiopure (S)-benzoin is through the enzymatic kinetic resolution of racemic benzoin acetate. This method utilizes enzymes, particularly lipases, to selectively react with one enantiomer of the racemic mixture.

Lipase-Catalyzed Kinetic Resolution and Deracemization

The fungus Rhizopus oryzae has been shown to be highly effective in producing (S)-benzoin from racemic benzoin acetate.[6][7][8] This is achieved through a combination of lipase-catalyzed kinetic resolution and an in situ deracemization process.[1][6] The lipase selectively hydrolyzes (R)-benzoin acetate to (R)-benzoin, which is then racemized to a mixture of (R)- and (S)-benzoin by a racemase enzyme also present in the fungus. The (S)-benzoin is the desired product, and this dynamic kinetic resolution process can theoretically lead to a 100% yield of a single stereoisomer.[1][6] The application of ultrasound has been shown to increase the reaction rate by reducing mass transfer limitations.[6][7]

References

- 1. Benzoin acetate | 574-06-1 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of Benzoin acetate [benchchem.com]

- 5. Production Method of Benzoin acetate - Chempedia - LookChem [lookchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Mechanism of action of (S)-Benzoin acetate in catalytic reactions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzoin acetate is a valuable chiral building block in synthetic organic chemistry, prized for its role as a precursor to a variety of complex molecules and pharmaceuticals. While not a catalyst itself, its synthesis and transformation are deeply rooted in catalytic methods. This technical guide provides an in-depth exploration of the two primary catalytic strategies associated with this compound: its enantioselective synthesis via catalytic processes and its use as a substrate in enzymatic kinetic resolutions. We will detail the mechanisms of action, present quantitative data for catalyst performance, provide explicit experimental protocols, and visualize key pathways to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Significance of this compound

Chiral α-hydroxy ketones, such as (S)-Benzoin, and their derivatives like this compound, are critical intermediates in the synthesis of numerous biologically active compounds. The precise stereochemical arrangement of these molecules is often crucial for their pharmacological efficacy. Consequently, developing efficient and highly selective catalytic methods to produce enantiopure (S)-Benzoin and its derivatives is a significant focus of modern synthetic chemistry. This guide addresses the core catalytic reactions that enable the production and transformation of this important chiral synthon.

Catalytic Asymmetric Synthesis of (S)-Benzoin

The most direct route to this compound is through the acetylation of enantiomerically pure (S)-Benzoin. The synthesis of (S)-Benzoin is predominantly achieved through two catalytic asymmetric methods: N-Heterocyclic Carbene (NHC) catalyzed benzoin condensation and ketoreductase-catalyzed reduction of benzil.

N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric Benzoin Condensation

Chiral N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the asymmetric benzoin condensation of aldehydes. This reaction creates the stereocenter of the benzoin molecule with high fidelity.

The catalytic cycle, first proposed by Breslow, involves the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon. The NHC catalyst attacks the aldehyde to form a tetrahedral intermediate, which then rearranges to the key nucleophilic species known as the Breslow intermediate . This intermediate then attacks a second aldehyde molecule to form the C-C bond, and subsequent steps release the benzoin product and regenerate the NHC catalyst. The chirality of the catalyst directs the facial attack on the second aldehyde, establishing the stereochemistry of the final product.

Caption: Catalytic cycle of the NHC-catalyzed asymmetric benzoin condensation.

The choice of chiral NHC catalyst is critical for achieving high yield and enantioselectivity. Triazolium salts are common precatalysts that generate the active NHC species in the presence of a base.

| Precatalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Camphor-derived Triazolium Salt | DBU | THF | 20 | 95 | >99 | [1] |

| Pyroglutamic Acid-derived Triazolium Salt | Cs2CO3 | THF | 48 | 72 | 86 | [2][3] |

| Aminoindanol-derived Triazolium Salt | DBU | CH2Cl2 | 12 | 90 | 95 | [2] |

| Pentafluorophenyl-Triazolium Salt | Proton Sponge | Toluene | 3 | 90 | >99 | [1] |

| Remote-Substituted Triazolium (p-NO2) | Proton Sponge | Toluene | 3 | 63 | 94 | [4] |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Adapted from Enders et al. and Inoue et al.[1]

-

Preparation: An oven-dried Schlenk flask is charged with the chiral triazolium salt precatalyst (0.02 mmol, 2 mol%). The flask is evacuated and backfilled with argon three times.

-

Reagents: Anhydrous toluene (2.0 mL) is added, followed by freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.). The solution is stirred at room temperature.

-

Initiation: A solution of the base (e.g., Proton Sponge, 0.02 mmol, 2 mol%) in anhydrous toluene (1.0 mL) is added dropwise over 5 minutes.

-

Reaction: The reaction mixture is stirred at the specified temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-Benzoin.

-

Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Ketoreductase (KRED) Catalyzed Asymmetric Reduction of Benzil

An alternative green approach is the asymmetric reduction of the prochiral diketone, benzil, to (S)-Benzoin using a ketoreductase (KRED) enzyme. This method often requires a cofactor regeneration system.

| Enzyme System | Substrate Loading | Cofactor Regeneration | Time (h) | Yield (%) | ee (%) | Reference |

| Engineered SSCR KRED (SSCRQ245G) | 100 g/L | GDH/Glucose | 21 | 96 | 99 | [5] |

| Pichia glucozyma (whole cells) | 10 g/L | Endogenous | 24 | 90 | 99 | [6][7] |

| Talaromyces flavus (whole cells, pH 5.0) | 5 g/L | Endogenous | 24 | >95 | >99 | [6][8] |

| Bacillus cereus (whole cells) | 10 g/L | Endogenous | 48 | 92 | 94 | [7] |

GDH = Glucose Dehydrogenase

Catalytic Kinetic Resolution of Racemic Benzoin Acetate

This strategy starts with racemic benzoin, which is acetylated to racemic benzoin acetate. A catalyst then selectively transforms one enantiomer, allowing for the separation of the other in high enantiomeric purity.

Lipase-Catalyzed Enantioselective Hydrolysis

Lipases are highly effective biocatalysts for the kinetic resolution of racemic esters. In the case of benzoin acetate, the lipase typically hydrolyzes the (R)-acetate to (R)-benzoin at a much faster rate than the (S)-acetate. This leaves the unreacted this compound with high enantiomeric excess.

The catalytic activity of lipases relies on a catalytic triad in the active site, typically consisting of Serine, Histidine, and Aspartate (or Glutamate). The Serine hydroxyl group, activated by the other triad residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the alcohol portion of the ester. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the active enzyme.

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

The efficiency of the kinetic resolution is highly dependent on the choice of lipase and reaction conditions. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

| Lipase Source | Co-Solvent | Time (h) | Conversion (%) | ee (%) of (S)-Acetate | E-value | Reference |

| Pseudomonas cepacia (PSL) | THF | 2 | ~50 | >99 | >200 | [9] |

| Pseudomonas fluorescens | Acetonitrile | 24 | 50 | >99 | >200 | [10] |

| Candida antarctica B (CAL-B) | n-Heptane | 48 | 48 | 98 | >200 | [11] |

| Thermomyces lanuginosus | Acetonitrile | 48 | 50 | >99 | >200 | [10] |

Adapted from Kothapalli et al. and de Souza et al.[10]

-

Setup: To a 50 mL flask, add racemic benzoin acetate (1.0 mmol) and 20 mL of a potassium phosphate buffer solution (0.1 M, pH 7.0).

-

Co-solvent: Add a co-solvent such as acetonitrile or THF (e.g., 20% v/v) to aid in substrate solubility.

-

Enzyme: Add the selected lipase powder or immobilized enzyme (e.g., 60 mg).

-

Reaction: Place the flask in an orbital shaker (e.g., 250 rpm) at a constant temperature (e.g., 30 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate (this compound) and the product ((R)-Benzoin).

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Extract the aqueous solution with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the resulting mixture of this compound and (R)-Benzoin by flash column chromatography.

Conclusion and Outlook

This compound serves as a prime example of a chiral intermediate whose accessibility is entirely dependent on catalytic methods. For researchers in drug development and fine chemical synthesis, a thorough understanding of these catalytic systems is paramount. Asymmetric NHC catalysis provides a direct, atom-economical route to the parent alcohol, (S)-Benzoin, with high enantioselectivity. Concurrently, enzymatic kinetic resolution, particularly with lipases, offers a robust and environmentally benign method for resolving racemic benzoin acetate, delivering the desired (S)-enantiomer with exceptional optical purity. Future advancements will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope, and the integration of these catalytic steps into continuous flow processes to enhance efficiency and scalability.

References

- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]